16:0 PE MCC

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C49H90N3O11P |

|---|---|

Molekulargewicht |

928.2 g/mol |

IUPAC-Name |

azane;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |

InChI |

InChI=1S/C49H87N2O11P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-47(54)59-40-44(62-48(55)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)41-61-63(57,58)60-38-37-50-49(56)43-33-31-42(32-34-43)39-51-45(52)35-36-46(51)53;/h35-36,42-44H,3-34,37-41H2,1-2H3,(H,50,56)(H,57,58);1H3/t42?,43?,44-;/m1./s1 |

InChI-Schlüssel |

JMSPAMLXDBHHLB-JDVFVDFBSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)C1CCC(CC1)CN2C(=O)C=CC2=O)OC(=O)CCCCCCCCCCCCCCC.N |

Kanonische SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C1CCC(CC1)CN2C(=O)C=CC2=O)OC(=O)CCCCCCCCCCCCCCC.N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 16:0 PE MCC: A Maleimide-Functionalized Phospholipid for Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

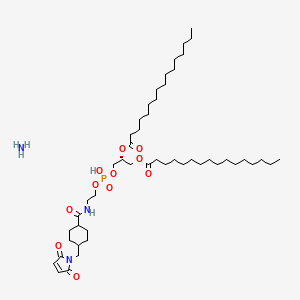

16:0 PE MCC, scientifically known as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide], is a crucial component in the development of advanced drug delivery systems. This maleimide-functionalized phospholipid serves as a versatile anchor for the covalent attachment of targeting ligands, such as peptides and antibodies, to the surface of liposomes and other lipid-based nanoparticles. This targeted approach enhances the therapeutic efficacy of encapsulated drugs by directing them to specific cells or tissues, thereby minimizing off-target effects and improving the overall therapeutic index. This technical guide provides a comprehensive overview of this compound, including its chemical properties, its role in drug delivery, detailed experimental protocols for the formulation and characterization of targeted liposomes, and a summary of relevant quantitative data.

Introduction

The advent of nanotechnology in medicine has revolutionized drug delivery, offering solutions to challenges such as poor drug solubility, lack of specificity, and systemic toxicity. At the forefront of this revolution are lipid-based nanoparticles, particularly liposomes, which are biocompatible and capable of encapsulating a wide range of therapeutic agents. To further enhance their efficacy, these nanocarriers can be functionalized with targeting moieties that recognize and bind to specific receptors on diseased cells. This compound is a key enabling technology in this field, providing a stable and efficient means of conjugating these targeting ligands to the liposome surface.

The "16:0" designation refers to the two palmitoyl (16-carbon saturated) fatty acid chains, which provide rigidity and stability to the lipid bilayer. The "PE" indicates the phosphoethanolamine headgroup, a common component of biological membranes. The critical functionality of this molecule lies in the "MCC" (maleimidomethyl)cyclohexane-carboxamide) group, which contains a maleimide moiety. This maleimide group readily and specifically reacts with thiol (sulfhydryl) groups present in cysteine residues of peptides and proteins, forming a stable covalent thioether bond. This "click chemistry" reaction is highly efficient and can be performed under mild conditions, making it ideal for bioconjugation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in drug delivery. Key properties are summarized in the table below.

| Property | Value |

| Full Chemical Name | 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide] |

| Synonyms | DPPE-MCC, 16:0 MCC PE |

| CAS Number | 384832-87-5 |

| Molecular Formula | C₄₉H₈₆N₂NaO₁₁P |

| Molecular Weight | 933.18 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in chloroform and other organic solvents |

| Storage | -20°C under inert gas |

Role in Targeted Drug Delivery

The primary function of this compound is to serve as a linker for the attachment of targeting ligands to the surface of liposomes. This process transforms conventional, non-targeted liposomes into "smart" drug delivery vehicles capable of recognizing and binding to specific cell types.

The underlying principle is the thiol-maleimide reaction, a type of Michael addition. The maleimide group on this compound is an excellent Michael acceptor and reacts specifically with the thiol group of a cysteine residue in a peptide or protein. This reaction is highly selective and proceeds efficiently at physiological pH, allowing for the conjugation of delicate biomolecules without denaturation.

The workflow for creating targeted liposomes using this compound typically involves two main stages: the preparation of maleimide-functionalized liposomes and the subsequent conjugation of the targeting ligand.

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of targeted liposomes incorporating this compound.

Preparation of Maleimide-Functionalized Liposomes

This protocol describes the preparation of liposomes containing this compound using the thin-film hydration and extrusion method.

Materials:

-

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

-

Cholesterol

-

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide] (this compound)

-

Chloroform

-

Phosphate-buffered saline (PBS), pH 7.4

-

Mini-extruder with polycarbonate membranes (100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

In a round-bottom flask, dissolve DPPC, cholesterol, and this compound in chloroform at a desired molar ratio (e.g., 55:40:5).

-

Remove the chloroform using a rotary evaporator under reduced pressure to form

-

An In-depth Technical Guide to 16:0 PE MCC: A Thiol-Reactive Lipid for Advanced Drug Delivery and Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide], commonly known as 16:0 PE MCC. This maleimide-functionalized phospholipid is a critical tool for the development of targeted drug delivery systems and other bioconjugation applications. Its unique structure allows for the covalent attachment of thiol-containing molecules, such as peptides and antibodies, to the surface of liposomes and other lipid-based nanoparticles.

Core Chemical and Physical Properties

This compound is a synthetic phospholipid derivative. It consists of a glycerophosphoethanolamine backbone with two palmitic acid (16:0) chains, and a maleimidomethyl)cyclohexane-carboxamide (MCC) group attached to the amine of the phosphoethanolamine headgroup. The palmitic acid chains provide a hydrophobic anchor for incorporation into lipid bilayers, while the maleimide group offers a highly specific reactive handle for conjugation with thiols.

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C49H86N2O11PNa | |

| Molecular Weight | 933.18 g/mol | |

| CAS Number | 384832-87-5 | |

| Purity | >99% (TLC) | |

| Appearance | Liquid (typically supplied in chloroform) | |

| Storage Temperature | -20°C |

Synthesis of this compound

Mechanism of Action: The Thiol-Maleimide Reaction

The utility of this compound in bioconjugation stems from the highly specific and efficient reaction between the maleimide group and a thiol (sulfhydryl) group, typically from a cysteine residue in a peptide or protein. This Michael addition reaction forms a stable thioether bond, covalently linking the target molecule to the lipid.

The reaction is most efficient at a pH range of 6.5-7.5. Below this range, the thiol is protonated and less nucleophilic, slowing the reaction rate. Above this range, the maleimide ring can undergo hydrolysis.

Caption: Thiol-Maleimide Conjugation on a Liposome Surface.

Experimental Protocols

Preparation of Maleimide-Functionalized Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating this compound using the thin-film hydration and extrusion method.

Materials:

-

Primary lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

-

Cholesterol

-

This compound

-

Chloroform

-

Hydration buffer (e.g., HEPES-buffered saline, HBS, pH 7.4)

-

Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

In a round-bottom flask, dissolve the lipids in chloroform. A typical molar ratio would be DPPC:Cholesterol:this compound at 55:40:5.

-

Remove the chloroform under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with the desired buffer by vortexing. The temperature of the buffer should be above the phase transition temperature of the primary lipid (e.g., >41°C for DPPC).

-

The resulting multilamellar vesicles (MLVs) are then downsized by extrusion. Pass the lipid suspension through a 100 nm polycarbonate membrane multiple times (e.g., 11 times) using a mini-extruder.

-

The resulting maleimide-functionalized liposomes should be stored at 4°C and used for conjugation within a few days.

Conjugation of a Thiolated Peptide to Maleimide-Functionalized Liposomes

This protocol outlines the steps for conjugating a cysteine-containing peptide to the surface of pre-formed maleimide-functionalized liposomes.

Materials:

-

Maleimide-functionalized liposomes

-

Thiol-containing peptide (dissolved in a suitable buffer)

-

Reaction buffer (e.g., HEPES, pH 7.0)

-

Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

-

Purification system (e.g., size exclusion chromatography or dialysis)

Procedure:

-

Add the maleimide-functionalized liposomes to the reaction buffer.

-

Add the thiol-containing peptide to the liposome suspension. The molar ratio of maleimide to thiol can be optimized, but a starting point of 2:1 is often used.

-

Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.

-

Quench any unreacted maleimide groups by adding an excess of a thiol-containing quenching agent and incubating for an additional 30 minutes.

-

Pur

An In-depth Technical Guide to 16:0 PE MCC: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 16:0 PE MCC, a maleimide-functionalized phospholipid critical in bioconjugation and the development of advanced drug delivery systems. This document details its physicochemical properties, experimental protocols for its use, and visual representations of key processes to support researchers in its application.

Core Properties of this compound

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide], commonly known as this compound, is a synthetic lipid derivative. Its structure features a phosphoethanolamine headgroup linked to two palmitic acid (16:0) tails and functionalized with a maleimide group via a cyclohexanecarboxamide linker.[1][2] This maleimide group is highly reactive towards thiol groups, making this compound an invaluable tool for covalently attaching cysteine-containing peptides, proteins, and other molecules to lipid bilayers, such as those of liposomes.[2][3]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Chemical Formula | C₄₉H₈₆N₂O₁₁PNa | [1] |

| Molecular Weight | 933.18 g/mol | [1] |

| CAS Number | 384832-87-5 | [1] |

| Purity | ≥95% to >99% (TLC) | [1] |

| Physical Form | Liquid (in chloroform) or Powder | |

| Solubility | Soluble in ethanol (1 mg/mL), DMSO (0.5 mg/mL), and Chloroform:Methanol:Water (65:25:4) at 5 mg/mL. | [4] |

| Storage Temperature | -20°C | [1] |

Experimental Protocols

The primary application of this compound is in the preparation of functionalized liposomes for targeted drug delivery and other biomedical applications.[1][3] The following section provides a detailed methodology for the key experiments involving this compound: the preparation of maleimide-functionalized liposomes and the subsequent conjugation of thiol-containing molecules.

Preparation of Maleimide-Functionalized Liposomes

This protocol describes the formation of liposomes incorporating this compound into their lipid bilayer.

Materials:

-

Primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

-

Cholesterol

-

This compound

-

Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES buffer, pH 7.0-7.5)

-

Organic solvent (e.g., chloroform, chloroform:methanol mixture)

Procedure:

-

Lipid Film Hydration:

-

In a round-bottom flask, dissolve the primary phospholipid, cholesterol, and this compound in the organic solvent at a desired molar ratio. A typical ratio might be DPPC:Cholesterol:this compound (e.g., 55:40:5).

-

Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.

-

Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration and Vesicle Formation:

-

Hydrate the lipid film with the chosen aqueous buffer by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).

-

-

Vesicle Size Reduction (Extrusion):

-

To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

-

Pass the suspension repeatedly (e.g., 10-20 times) through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder. This process should be carried out at a temperature above the phase transition temperature of the primary lipid.

-

Thiol-Maleimide Conjugation to Liposomes

This protocol details the covalent attachment of a thiol-containing molecule (e.g., a cysteine-terminated peptide) to the surface of the prepared maleimide-functionalized liposomes.

Materials:

-

Maleimide-functionalized liposomes

-

Thiol-containing molecule (e.g., peptide, protein)

-

Reaction buffer (degassed, pH 7.0-7.5, e.g., PBS, HEPES)

-

(Optional) Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)

-

Purification column (e.g., size-exclusion chromatography, gel filtration)

Procedure:

-

Preparation of the Thiolated Molecule:

-

Dissolve the thiol-containing molecule in the degassed reaction buffer.

-

If the molecule contains disulfide bonds, it may be necessary to reduce them to free thiols. Incubate the molecule with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature. Dithiothreitol (DTT) can also be used, but excess DTT must be removed before conjugation.

-

-

Conjugation Reaction:

-

Add the solution of the thiolated molecule to the maleimide-functionalized liposome suspension. A molar excess of the maleimide lipid to the thiol-containing molecule is often used to ensure efficient conjugation.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol groups.[2]

-

-

Purification of the Conjugate:

-

Remove unreacted molecules from the liposome-conjugate suspension using size-exclusion chromatography or dialysis.

-

Visualizations

The following diagrams illustrate the key experimental workflows described above.

Caption: Workflow for the preparation of unilamellar liposomes.

Caption: Workflow for thiol-maleimide conjugation to liposomes.

Caption: The chemical reaction of thiol-maleimide conjugation.

References

The Maleimide Group in Phospholipids: A Technical Guide to Bioconjugation and Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of phospholipids with reactive chemical moieties is a cornerstone of modern drug delivery and biomedical research. Among these, the maleimide group stands out for its exceptional utility in bioconjugation. This technical guide provides an in-depth exploration of the function of the maleimide group in phospholipids, detailing its core chemical principles, applications, and the methodologies for its use. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage maleimide-functionalized phospholipids in their work.

The primary role of the maleimide group incorporated into a phospholipid is to serve as a highly specific and efficient anchor point for the covalent attachment of various biomolecules.[1][2] This is achieved through its rapid and selective reaction with thiol (sulfhydryl) groups, which are naturally present in the cysteine residues of proteins and peptides.[][4] This "click" chemistry-like reaction forms a stable thioether bond under physiological conditions, making it an ideal tool for creating functionalized lipid bilayers, liposomes, and other lipid-based nanoparticles.[5][6]

Core Principles: The Thiol-Maleimide Reaction

The utility of maleimide-functionalized phospholipids is rooted in the Michael addition reaction between the maleimide's carbon-carbon double bond and a nucleophilic thiol.[4] This reaction is highly efficient and proceeds under mild conditions, typically within a pH range of 6.5-7.5.[4] At a neutral pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than their reaction with amines, ensuring high selectivity for cysteine residues over other amino acids like lysine.[4]

The resulting thioether linkage is stable, which is crucial for applications where the conjugated molecule must remain attached to the lipid structure in a biological environment.[5] This stability ensures the integrity of targeted drug delivery systems and other bioconjugates during circulation and interaction with biological systems.[5]

Applications in Research and Drug Development

Maleimide-functionalized phospholipids are instrumental in a wide array of applications, primarily centered around the surface modification of lipid-based nanocarriers like liposomes.

1. Targeted Drug Delivery:

By incorporating maleimide-functionalized phospholipids into liposomes, targeting ligands such as antibodies, antibody fragments (Fab'), peptides, or aptamers can be covalently attached to the liposome surface.[7][8][9] These ligands can then recognize and bind to specific receptors overexpressed on the surface of target cells, such as cancer cells, leading to enhanced drug accumulation at the desired site and reduced off-target toxicity.[8][10] For instance, anti-EGFR Fab' fragments have been successfully conjugated to lipid nanoparticles to target the epidermal growth factor receptor on cancer cells.[8]

2. Enhanced Cellular Uptake and Retention:

Beyond specific receptor targeting, the maleimide group itself can interact with thiol groups present on cell surfaces, leading to increased cellular uptake and prolonged retention of liposomes at the target site.[11][12][13] This can result in a significant improvement in the therapeutic efficacy of encapsulated drugs, such as doxorubicin in breast cancer models.[12]

3. Studying Membrane Proteins and Peptides:

Maleimide-functionalized lipids provide a powerful tool for anchoring proteins and peptides to lipid bilayers to study their structure and function.[1][2] This allows researchers to investigate protein-lipid interactions, membrane protein topology, and the assembly of protein complexes in a controlled membrane environment.[1][2]

4. Mucoadhesion:

Maleimide-functionalized liposomes and polymers have demonstrated enhanced adhesion to mucosal surfaces due to their ability to form covalent bonds with thiol-rich mucins.[7][12] This property is being explored for developing more effective drug delivery systems for ophthalmic and other mucosal applications.[13][14]

Quantitative Data on Maleimide-Thiol Conjugation

The efficiency of the maleimide-thiol conjugation is influenced by several factors, including pH, temperature, and the molar ratio of reactants. The following tables summarize key quantitative data for researchers designing bioconjugation experiments.

| Parameter | Value/Range | Conditions | Reference |

| Optimal pH Range | 6.5 - 7.5 | Aqueous Buffer | [4][15] |

| Reaction Selectivity (Thiol vs. Amine) | ~1000:1 | pH 7.0 | [4] |

| Conjugation Efficiency (cRGDfK peptide to nanoparticles) | 84 ± 4% | 2:1 maleimide to thiol molar ratio, 30 min, room temp, 10 mM HEPES pH 7.0 | [6] |

| Conjugation Efficiency (11A4 nanobody to nanoparticles) | 58 ± 12% | 5:1 maleimide to protein molar ratio, 2 h, room temp, PBS pH 7.4 | [16] |

| Liposome Preparation Method | Remaining Active Maleimide Groups | Purification Effect | Reference |

| Pre-insertion | 63% | Decreased to 32% after purification | [17][18] |

| Post-insertion | 76% | Minimal effect on activity | [17][18] |

Experimental Protocols

General Protocol for Maleimide-Thiol Conjugation

This protocol provides a general framework for conjugating a thiol-containing molecule (e.g., a peptide or protein) to maleimide-functionalized liposomes.

Materials:

-

Maleimide-functionalized liposomes (e.g., containing DSPE-PEG-Maleimide).

-

Thiol-containing molecule (protein, peptide, etc.).

-

Degassed conjugation buffer (e.g., PBS, HEPES, Tris), pH 7.0-7.5.[19][20]

-

(Optional) Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) if the thiol is in a disulfide bond.[19]

-

Organic solvent (e.g., DMSO or DMF) for dissolving water-insoluble molecules.[6][19]

Procedure:

-

Preparation of Thiolated Molecule: Dissolve the thiol-containing molecule in the degassed conjugation buffer.[19] If necessary, reduce any disulfide bonds by incubating with a molar excess of TCEP for approximately 20-30 minutes at room temperature.[19]

-

Reaction Setup: Add the solution of the thiolated molecule to the maleimide-functionalized liposome suspension. The molar ratio of maleimide to thiol should be optimized, but a starting point is often a 5- to 20-fold molar excess of the maleimide-containing lipid in the liposome to the thiol-containing molecule.[4]

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.[19] The optimal time and temperature may need to be determined empirically.

-

Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol such as cysteine or β-mercaptoethanol can be added to the reaction mixture.

-

Purification: Remove the unreacted molecule and byproducts by a suitable method such as gel filtration chromatography (e.g., Sephadex G-50), dialysis, or tangential flow filtration.[19]

Quantification of Maleimide Groups

The number of active maleimide groups on a liposome surface can be determined using a reverse Ellman's assay.[16]

Procedure:

-

React a known, excess amount of a thiol-containing compound (e.g., cysteine) with the maleimide-functionalized liposomes for a defined period (e.g., 1 hour).[16]

-

Quantify the amount of unreacted thiol remaining in the solution using Ellman's reagent (DTNB), which reacts with thiols to produce a colored product that can be measured spectrophotometrically at 412 nm.[21]

-

The amount of maleimide is calculated by subtracting the amount of unreacted thiol from the initial amount of thiol added, based on a 1:1 stoichiometric reaction between maleimide and thiol.[16]

Visualizations

Caption: The core reaction of a maleimide-functionalized phospholipid with a thiol-containing molecule.

Caption: A typical workflow for creating targeted liposomes using maleimide-functionalized phospholipids.

Caption: The logical pathway of targeted drug delivery using ligand-conjugated liposomes.

Conclusion

The maleimide group is a powerful and versatile tool in the field of phospholipid functionalization.[4] Its highly specific and efficient reaction with thiols provides a robust method for the covalent attachment of a wide range of biomolecules to lipid assemblies.[][5] This capability has been extensively leveraged to create sophisticated drug delivery systems with enhanced targeting and cellular uptake, as well as valuable research tools for studying membrane biology.[10][12] By understanding the core chemistry, optimizing reaction conditions, and following established protocols, researchers can effectively harness the power of maleimide-functionalized phospholipids to advance the development of novel therapeutics and to deepen our understanding of biological processes at the membrane interface.

References

- 1. Maleimide-functionalized lipids that anchor polypeptides to lipid bilayers and membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 7. Maleimide - Wikipedia [en.wikipedia.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Strategies for targeted gene delivery using lipid nanoparticles and cell-derived nanovesicles - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA00198A [pubs.rsc.org]

- 10. Designer lipids for drug delivery: from heads to tails - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of Stable, Maleimide-Functionalized Peptidoliposomes Against SARS-CoV-2 [mdpi.com]

- 12. Maleimide-Functionalized Liposomes: Prolonged Retention and Enhanced Efficacy of Doxorubicin in Breast Cancer with Low Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Maleimide-functionalized phospholipid/Pluronic F127 mixed micelles for efficient ophthalmic delivery of voriconazole against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. vectorlabs.com [vectorlabs.com]

- 16. researchgate.net [researchgate.net]

- 17. ovid.com [ovid.com]

- 18. Determination of the activity of maleimide-functionalized phospholipids during preparation of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. lumiprobe.com [lumiprobe.com]

- 20. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 21. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]

The Pivotal Role of Phosphatidylethanolamine in Cell Membrane Architecture and Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidylethanolamine (PE) is a ubiquitous and essential phospholipid, second only to phosphatidylcholine in abundance within mammalian cell membranes. Its unique biophysical properties, stemming from a small, highly interactive headgroup and a conical molecular shape, confer upon it a critical role in a vast array of cellular processes far exceeding that of a simple structural component. This technical guide provides a comprehensive overview of the multifaceted functions of PE, detailing its synthesis, distribution, and profound influence on membrane dynamics, protein function, and cellular signaling. Particular emphasis is placed on its roles in membrane fusion and fission, its chaperone-like activity in protein folding, and its involvement in critical physiological events such as apoptosis and autophagy. This document serves as a resource for researchers and professionals seeking a deeper understanding of PE's significance in cellular biology and its potential as a target in drug development.

Introduction: The Significance of Phosphatidylethanolamine

Phosphatidylethanolamine is a glycerophospholipid consisting of a glycerol backbone esterified to two fatty acids, a phosphate group, and an ethanolamine headgroup. This structure, particularly the small ethanolamine headgroup, allows for strong intermolecular hydrogen bonding and imparts a conical shape to the molecule. This geometry is fundamental to many of PE's functions, as it induces negative membrane curvature, a property essential for dynamic membrane remodeling events.

PE is asymmetrically distributed across cellular membranes, with a pronounced enrichment in the inner leaflet of the plasma membrane and in the inner mitochondrial membrane. This specific localization is not merely incidental but is crucial for various cellular functions, including the regulation of membrane protein topology and activity, and the initiation of signaling cascades.

Biosynthesis of Phosphatidylethanolamine

Eukaryotic cells have evolved multiple, spatially distinct pathways for PE synthesis, underscoring its vital importance. The two primary pathways are the Kennedy pathway (CDP-ethanolamine pathway) located in the endoplasmic reticulum (ER) and the phosphatidylserine decarboxylase (PSD) pathway, which predominantly occurs in the inner mitochondrial membrane.

The Kennedy Pathway (CDP-Ethanolamine Pathway)

The Kennedy pathway is the primary route for de novo PE synthesis in many cell types. It utilizes dietary or salvaged ethanolamine and proceeds in three enzymatic steps:

-

Phosphorylation of ethanolamine: Ethanolamine is phosphorylated by ethanolamine kinase to produce phosphoethanolamine.

-

Activation to CDP-ethanolamine: CTP:phosphoethanolamine cytidylyltransferase (ECT) catalyzes the formation of CDP-ethanolamine from phosphoethanolamine and CTP. This is the rate-limiting step of the pathway.

-

Condensation with diacylglycerol: Finally, CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase (EPT) transfers the phosphoethanolamine headgroup to diacylglycerol (DAG) to form PE.

The Phosphatidylserine Decarboxylase (PSD) Pathway

This pathway provides a significant source of PE, particularly within mitochondria. It involves the direct decarboxylation of phosphatidylserine (PS) to PE, a reaction catalyzed by the enzyme phosphatidylserine decarboxylase (PSD). PS is synthesized in the ER and must be transported to the mitochondria, a process that occurs at specialized membrane contact sites known as mitochondria-associated membranes (MAMs).

A diagram illustrating the major PE synthesis pathways is provided below.

Caption: Major pathways of phosphatidylethanolamine (PE) synthesis in eukaryotic cells.

Quantitative Data on Phosphatidylethanolamine

The abundance and biophysical properties of PE vary across different membranes and organisms, reflecting its diverse functional roles.

Abundance of Phosphatidylethanolamine in Biological Membranes

| Membrane/Organism | PE Content (% of total phospholipids) | Reference |

| Mammalian Cells (general) | 15-25% | |

| Human Nervous Tissue (white matter, spinal cord) | ~45% | |

| Inner Mitochondrial Membrane | Enriched, ~40% | |

| E. coli | Varies, can be a major component | |

| Insect SF9 Cells | High PE:PC ratio (4x higher than HEK 293T) | |

| Human HEK 293T Cells | 18.4-23.4% (PS+PE) |

Biophysical Properties of Phosphatidylethanolamine

The biophysical properties of PE are influenced by the composition of its acyl chains.

| PE Species | Melting Temperature (°C) | Comparison with PC | Reference |

| Di-oleoyl-phosphatidylethanolamine | -16 | Di-oleoyl-phosphatidylcholine: -20 | |

| Di-palmitoyl-phosphatidylethanolamine | 63 | Di-palmitoyl-phosphatidylcholine: 41 |

These differences highlight that PE-containing membranes are generally more viscous and have a higher propensity to form non-bilayer structures compared to those rich in phosphatidylcholine (PC).

Functional Roles of Phosphatidylethanolamine in Cell Membranes

PE's unique structural characteristics underpin its involvement in a wide range of critical cellular functions.

Membrane Dynamics: Fusion, Fission, and Curvature

The conical shape of PE molecules introduces negative curvature strain into the lipid bilayer. This property is crucial for processes that involve membrane remodeling:

-

Membrane Fusion: PE facilitates the formation of transient, non-bilayer intermediates, such as the hexagonal II phase, which lowers the energy barrier for the merging of two lipid bilayers. This is essential for events like vesicle trafficking, exocytosis, and mitochondrial fusion.

-

Membrane Fission: During processes like endocytosis and cell division (cytokinesis), the ability of PE to promote membrane curvature is vital for the scission of membranes.

-

Vesicle Formation: The budding of transport vesicles from organelles like the ER and Golgi apparatus is dependent on the generation of membrane curvature, a process to which PE contributes significantly.

Caption: The role of PE's conical shape in promoting membrane curvature and facilitating dynamic membrane processes.

Interaction with Membrane Proteins

PE plays a crucial role as a lipid chaperone, ensuring the correct folding, stability, and function of numerous membrane proteins.

-

Protein Folding and Insertion: PE assists in the proper folding of polytopic membrane proteins, such as the E. coli lactose permease, by preventing their aggregation and facilitating the attainment of their correct tertiary structure after insertion into the membrane.

-

Modulation of Protein Activity: The presence of PE in the lipid environment is essential for the optimal activity of various membrane proteins, including respiratory complexes in the mitochondria and bacterial multidrug transporters.

-

**Protein

Methodological & Application

Application Notes and Protocols for Conjugating Peptides to 16:0 PE MCC

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of peptides to lipids is a powerful strategy in drug delivery and development, enabling the creation of targeted therapies, enhancing the stability of peptide drugs, and facilitating their association with lipid-based nanocarriers such as liposomes. 16:0 PE MCC, or 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide], is a key reagent in this process. It is a phospholipid featuring a maleimide group that can selectively react with a thiol group (sulfhydryl group), most commonly from a cysteine residue within a peptide, to form a stable thioether bond. This application note provides a detailed protocol for the conjugation of a cysteine-containing peptide to this compound, including reaction conditions, purification, and characterization of the resulting peptide-lipid conjugate.

Chemical Principle

The conjugation chemistry is based on the Michael addition reaction between the maleimide group of this compound and the thiol group of a cysteine residue in the peptide. This reaction is highly specific for thiols at neutral pH (6.5-7.5), proceeding efficiently at room temperature to form a stable covalent thioether linkage. At pH values above 7.5, the maleimide group's reactivity towards primary amines increases, and hydrolysis of the maleimide can also occur.

Experimental Protocols

Materials and Reagents

-

Cysteine-containing peptide

-

This compound (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide])

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed

-

Organic Solvent: Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching Reagent: 2-Mercaptoethanol or L-cysteine

-

Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

-

HPLC Solvents:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

-

Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

-

Characterization: Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometer

Protocol for Peptide Conjugation

-

Peptide Preparation:

-

Dissolve the cysteine-containing peptide in the degassed reaction buffer to a final concentration of 1-10 mg/mL.

-

If the peptide has formed disulfide bonds (dimers), it may be necessary to reduce them. Add a 10-fold molar excess of TCEP to the peptide solution and incubate for 30 minutes at room temperature. It is not necessary to remove the TCEP before proceeding with the conjugation.

-

-

This compound Preparation:

-

Allow the vial of this compound to warm to room temperature.

-

Prepare a stock solution of this compound in an anhydrous organic solvent (DMSO or DMF) at a concentration of 10-20 mM. Vortex briefly to ensure complete dissolution.

-

-

Conjugation Reaction:

-

To the peptide solution, add the this compound stock solution to achieve a 4 to 20-fold molar excess of the lipid to the peptide. Add the lipid solution dropwise while gently stirring the peptide solution.

-

Note: The final concentration of the organic solvent in the reaction mixture should be kept below 15% to prevent precipitation of the peptide. The reaction solution may initially appear cloudy due to the low aqueous solubility of the lipid, but it should clarify as the reaction progresses.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol groups.

-

-

Quenching the Reaction:

-

After the incubation period, quench the reaction by adding a quenching reagent to a final concentration of 10-50 mM. This will react with any unreacted maleimide groups.

-

Incubate for 15-20 minutes at room temperature.

-

Purification of the Peptide-Lipid Conjugate

The peptide-lipid conjugate can be purified from unreacted peptide, lipid, and other reagents using RP-HPLC.

-

Column: A C18 column is suitable for the separation of peptide-lipid conjugates.

-

Mobile Phases:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

-

Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage is used to elute the conjugate. The exact gradient will depend on the hydrophobicity of the peptide and the conjugate and should be optimized. A general starting gradient is:

-

0-5 min: 5% B

-

5-45 min: 5% to 95% B

-

Application Notes and Protocols for Targeted Drug Delivery Using 16:0 PE MCC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted drug delivery aims to enhance the therapeutic efficacy of pharmaceuticals while minimizing off-target side effects. A prominent strategy in this field involves the use of liposomal nanocarriers functionalized with targeting ligands. 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide] (16:0 PE MCC) is a maleimide-functionalized phospholipid that serves as a critical component in the development of such targeted delivery systems. The maleimide group provides a reactive site for the covalent conjugation of thiol-containing molecules, such as antibodies, antibody fragments (Fab'), peptides, and other targeting moieties. This allows for the specific delivery of encapsulated therapeutic agents to cells and tissues that overexpress the corresponding target receptors, such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor (VEGFR) in various cancers.

These application notes provide a comprehensive overview, experimental protocols, and key characterization data for the use of this compound in the formulation of targeted liposomal drug delivery systems.

Data Presentation

The following tables summarize typical quantitative data obtained during the formulation and characterization of targeted liposomes incorporating a maleimide-functionalized lipid like this compound. The data is compiled from various studies and represents a range of expected values.

Table 1: Physicochemical Properties of Targeted Liposomes

| Parameter | Non-Targeted Liposomes | Targeted Immunoliposomes | Method of Analysis |

| Particle Size (nm) | 100 - 150 | 110 - 170 | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.2 | < 0.2 | Dynamic Light Scattering (DLS) |

| Zeta Potential (mV) | -10 to -30 | -5 to -25 | Laser Doppler Velocimetry |

| Encapsulation Efficiency (%) | 85 - 98 | 85 - 98 | Spectrophotometry, HPLC |

| Drug Loading (%) | 5 - 15 | 5 - 15 | Spectrophotometry, HPLC |

Table 2: In Vitro Drug Release Profile of Doxorubicin-Loaded Liposomes

| Time (hours) | % Cumulative Release (pH 7.4) | % Cumulative Release (pH 5.5) | Method of Analysis |

| 1 | < 5% | ~10% | Dialysis Method |

| 6 | ~10% | ~25% | Dialysis Method |

| 12 | ~15% | ~40% | Dialysis Method |

| 24 | ~20% | ~60% | Dialysis Method |

| 48 | ~25% | ~75% | Dialysis Method |

Experimental Protocols

Protocol 1: Preparation of Maleimide-Functionalized Liposomes using Thin-Film Hydration

This protocol describes the preparation of liposomes incorporating this compound using the thin-film hydration method followed by extrusion.

Materials:

-

Phospholipids (e.g., DSPC or DPPC)

-

Cholesterol

-

This compound

-

Drug to be encapsulated (e.g., Doxorubicin)

-

Organic solvent (e.g., chloroform/methanol mixture 2:1 v/v)

-

Hydration buffer (e.g., PBS, HEPES-buffered saline)

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Dissolve the lipids (e.g., DSPC:Cholesterol:this compound at a molar ratio of 55:40:5) in the organic solvent in a round-bottom flask.

-

Create a thin lipid film by removing the organic solvent using a rotary evaporator under reduced pressure and at a temperature above the lipid transition temperature.

-

Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with the hydration buffer containing the drug to be encapsulated. The hydration should be performed at a temperature above the lipid transition temperature with gentle agitation.

-

The resulting multilamellar vesicles (MLVs) are then downsized by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) for 10-20 passes to form small unilamellar vesicles (SUVs).

-

Remove the unencapsulated drug by size exclusion chromatography or dialysis.

Protocol 2: Thiolation of Antibodies and Conjugation to Maleimide-Liposomes

This protocol details the thiolation of an antibody (e.g., an anti-EGFR antibody) and its subsequent conjugation to the prepared maleimide-functionalized liposomes.

Materials:

-

Antibody (e.g., Cetuximab, Trastuzumab)

-

Traut's Reagent (2-iminothiolane) or DTT (dithiothreitol)

-

Maleimide-functionalized liposomes (from Protocol 1)

-

Reaction buffer (e.g., PBS, pH 7

Application Notes and Protocols for Fluorescence Microscopy with 16:0 PE MCC Labeled Proteins

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of protein-membrane interactions is fundamental to understanding a vast array of cellular processes, from signal transduction to drug delivery. The use of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide] (16:0 PE MCC) in conjunction with fluorescence microscopy offers a powerful method to investigate these interactions. This compound is a lipid with a maleimide headgroup that can covalently bind to thiol groups, such as those on cysteine residues of a protein of interest.[1][2][3] This allows for the specific and stable anchoring of proteins to lipid bilayers, such as liposomes or supported lipid bilayers. By fluorescently labeling the protein of interest, its localization and dynamics at the membrane can be visualized and quantified.

These application notes provide a comprehensive guide to designing and executing experiments using fluorescently-labeled proteins in concert with this compound-containing lipid assemblies. Detailed protocols for protein labeling, liposome preparation, protein-liposome conjugation, and fluorescence microscopy are provided, along with data presentation guidelines and troubleshooting advice.

Data Presentation

Effective data presentation is crucial for the interpretation and comparison of experimental results. Quantitative data should be summarized in clearly structured tables.

Table 1: Properties of Common Thiol-Reactive Fluorescent Dyes

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |

| Alexa Fluor™ 488 C₅ Maleimide | 495 | 519 | ~71,000 | 0.92 |

| Alexa Fluor™ 555 C₂ Maleimide | 555 | 565 | ~150,000 | 0.10 |

| Alexa Fluor™ 647 C₂ Maleimide | 650 | 668 | ~239,000 | 0.33 |

| BODIPY™ FL C₁-IA | 503 | 512 | ~80,000 | 0.90 |

| Rhodamine Red™ C₂ maleimide | 570 | 590 | ~95,000 | 0.85 |

Note: Spectral properties can vary slightly depending on the solvent and conjugation state. Always consult the manufacturer's specifications for the specific dye lot.

Table 2: Recommended Molar Ratios for Labeling and Conjugation

| Step | Reagent 1 | Reagent 2 | Recommended Molar Ratio (Reagent 1:Reagent 2) |

| Protein Labeling | Thiol-Reactive Dye | Protein | 10:1 to 20:1[4][5] |

| Liposome Formulation | This compound | Total Lipids | 1-5 mol% |

| Protein-Liposome Conjugation | Fluorescently Labeled Protein | This compound in Liposomes | 1:10 to 1:100 |

Experimental Protocols

Protocol 1: Fluorescent Labeling of a Cysteine-Containing Protein

This protocol describes the labeling of a protein with a free cysteine residue using a maleimide-functionalized fluorescent dye.[6][7]

Materials:

-

Protein of interest (with at least one accessible cysteine residue)

-

Thiol-reactive fluorescent dye (e.g., Alexa Fluor™ 488 C₅ Maleimide)

-

Reaction Buffer: 1x PBS or 10-100 mM phosphate, Tris, or HEPES buffer, pH 7.0-7.5.[5][6]

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[7]

-

If the protein has disulfide bonds that need to be reduced to expose cysteines, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[5][6] Note: Avoid DTT as a reducing agent as it needs to be removed before adding the maleimide dye.

-

-

Dye Preparation:

-

Labeling Reaction:

-

Purification:

-

Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified protein-dye conjugate at 280 nm (for the protein) and the excitation maximum of the dye.

-

Calculate the DOL using the Beer-Lambert law and the correction factor for the dye's absorbance at 280 nm (provided by the manufacturer).

-

Protocol 2: Preparation of Liposomes Containing this compound

This protocol details the preparation of small unilamellar vesicles (SUVs) incorporating this compound using the thin-film hydration and sonication method.[8]

Materials:

-

Primary lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine - DOPC)

-

This compound

-

Chloroform

-

Liposome Buffer: (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

-

Probe sonicator

Procedure:

-

Lipid Film Formation:

-

In a round-bottom flask, mix the desired lipids in chloroform. A typical formulation is DOPC:this compound (95:5 molar ratio).

-

Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

-

Place the flask under vacuum for at least 1 hour to remove any residual solvent.

-

-

Hydration:

-

Add the liposome buffer to the flask.

-

Hydrate the lipid film by vortexing for 10-15 minutes. This will result in a milky suspension of multilamellar vesicles (MLVs).

-

-

Sonication:

-

Sonicate the MLV suspension using a probe sonicator on ice until the solution becomes translucent.[8] This typically takes 15-30 minutes. Sonication breaks down the MLVs into SUVs.

-

-

Purification and Storage:

Protocol 3: Conjugation of Fluorescently Labeled Protein to this compound Liposomes

This protocol describes the covalent attachment of the fluorescently labeled protein to the surface of the prepared liposomes.

Materials:

-

Fluorescently labeled protein (from Protocol 1)

-

This compound-containing liposomes (from Protocol 2)

-

Reaction Buffer: (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

Procedure:

-

Conjugation Reaction:

-

Mix the fluorescently labeled protein with the this compound-containing liposomes in the reaction buffer. The molar ratio of protein to this compound can be varied (e.g., 1:10 to 1:100) to optimize the density of protein on the liposome surface.

-

Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation, protected from light.

-

-

Removal of Unconjugated Protein:

-

Separate the protein-liposome conjugates from unconjugated protein using a method suitable for separating liposomes from soluble proteins, such as size exclusion chromatography or flotation in a density gradient.

-

Protocol 4: Fluorescence Microscopy Imaging

This protocol provides a general guideline for imaging the protein-liposome conjugates.

Materials:

-

Protein-liposome conjugates (from Protocol 3)

-

Microscope slides and coverslips

-

Fluorescence microscope with appropriate filters for the chosen fluorophore

-

Antifade mounting medium (optional)

Procedure:

-

Sample Preparation:

-

Immobilize the liposomes on a glass slide. This can be achieved through non-specific adsorption or by using a supported lipid bilayer.

-

Alternatively, image the liposomes in solution.

-

-

Image Acquisition:

-

Locate the liposomes using bright-field or DIC microscopy.

-

Switch to fluorescence imaging using the appropriate excitation and emission filters for your fluorophore.

-

Adjust the exposure time and laser power to obtain a good signal-to-noise ratio while minimizing photobleaching.[9]

-

Acquire images and/or time-lapse series to study the localization and dynamics of the labeled protein.

-

Mandatory Visualizations

Signaling Pathway: Recruitment of a Scaffold Protein to the Cell Membrane

Caption: A generic signaling pathway illustrating the recruitment of a scaffold protein to the plasma membrane upon ligand binding.

Experimental Workflow

Caption: The experimental workflow for studying protein-membrane interactions using this compound and fluorescence microscopy.

Troubleshooting

Table 3: Common Problems and Solutions in Fluorescence Microscopy

| Problem | Possible Cause | Suggested Solution |

| No or Weak Fluorescent Signal | Low degree of labeling. | Optimize the dye-to-protein ratio during labeling.[10] |

| Inefficient protein-liposome conjugation. | Verify the reactivity of the maleimide groups. Ensure proper pH for the conjugation reaction. | |

| Photobleaching. | Reduce laser power and exposure time. Use an antifade reagent.[9] | |

| Incorrect filter set. | Ensure the excitation and emission filters match the fluorophore's spectra.[10] | |

| High Background Fluorescence | Unreacted fluorescent dye. | Ensure thorough purification after the protein labeling step.[10] |

| Non-specific binding of labeled protein. | Include a blocking step (e.g., with BSA) if using supported lipid bilayers. | |

| Autofluorescence from sample or media. | Use spectrally distinct fluorophores (e.g., in the red or far-red range). Image a control sample without the fluorophore.[9] | |

| Protein Aggregation | High protein concentration on liposomes. | Reduce the protein-to-liposome ratio during conjugation. |

| Protein instability. | Optimize buffer conditions (pH, salt concentration). |

For more in-depth troubleshooting, consulting specialized guides on fluorescence microscopy is recommended.[9][11][12]

References

- 1. scientificlabs.com [scientificlabs.com]

- 2. This compound | CAS:384832-87-5 | AxisPharm [axispharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. biotium.com [biotium.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Protocol to compare relative protein-liposome binding affinity using a fluorescence microscopy-based approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. biotium.com [biotium.com]

- 11. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting [micro.magnet.fsu.edu]

- 12. Troubleshooting Fluorescence Microscopy Experiments | The Scientist [the-scientist.com]

Application Notes and Protocols: Preparation and Characterization of 16:0 PE MCC Functionalized Vesicles

Audience: Researchers, scientists, and drug development professionals.

Introduction: Liposomes and other lipid-based vesicles are versatile nanocarriers used extensively in drug delivery and biomedical research. Their biocompatibility, ability to encapsulate both hydrophilic and lipophilic agents, and tunable surface properties make them ideal delivery platforms. Surface functionalization allows for the attachment of targeting ligands, such as antibodies, peptides, or other molecules, to enhance site-specific delivery and cellular uptake.

16:0 PE MCC (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide]) is a functionalized phospholipid integral to creating these targeted vesicles. The maleimide group on its headgroup is highly reactive towards free sulfhydryl (thiol) groups, such as those found in cysteine residues of proteins and peptides. This specific and efficient covalent conjugation chemistry allows for the stable attachment of biomolecules to the vesicle surface, a critical step in the development of advanced, targeted therapeutic and diagnostic agents.

These application notes provide a detailed protocol for the preparation, functionalization, and characterization of vesicles incorporating this compound.

Data Presentation

Quantitative data for typical vesicle formulations and their characterization are summarized below. These values serve as a general guideline; actual results may vary based on specific lipid compositions and experimental conditions.

Table 1: Example Formulations for this compound Vesicles

| Component | Formulation A (General Purpose) | Formulation B (Peptide Conjugation) | Molar Ratio (%) | Purpose |

| Primary Phospholipid | 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) | 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) | 55 - 95 | Main structural component of the bilayer. |

| Cholesterol | Cholesterol | Cholesterol | 0 - 40 | Modulates membrane rigidity and stability. |

| Functional Lipid | This compound | This compound | 0.5 - 5 | Provides maleimide groups for conjugation. |

| PEGylated Lipid | DSPE-PEG(2000) | DSPE-PEG(2000) | 1 - 5 | Creates a hydrophilic shell to increase circulation time ("stealth" effect). |

Table 2: Typical Physicochemical Characterization Data

| Parameter | Pre-Conjugation Vesicles | Post-Conjugation Vesicles (e.g., with Peptide) | Method |

| Average Diameter (nm) | 100 - 120 | 110 - 140 | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.15 | < 0.20 | Dynamic Light Scattering (DLS) |

| Zeta Potential (mV) | -15 to -25 | -8 to -18 (Charge dependent on conjugated molecule) | Electrophoretic Light Scattering |

| Conjugation Efficiency (%) | N/A | 50 - 80 | HPLC or Spectrophotometry |

Experimental Protocols

Protocol 1: Vesicle Preparation by Thin-Film Hydration and Extrusion

This protocol is a widely used method for producing unilamellar vesicles of a controlled size.

Materials:

-

Primary phospholipid (e.g., POPC or DOPC)

-

Cholesterol

-

This compound

-

Chloroform or a chloroform:methanol mixture

-

Hydration Buffer (e.g., HEPES-buffered saline (HBS) or phosphate-buffered saline (PBS), pH 6.5-7.5)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Lipid extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Syringes

Procedure:

-

Lipid Film Preparation:

-

Accurately weigh the desired lipids and dissolve them in chloroform in a round-bottom flask to ensure a homogenous mixture.

-

Attach the flask to a rotary evaporator.

-

Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 40-50°C).

-

Rotate the flask and apply a vacuum to evaporate the organic solvent, resulting in a thin, uniform lipid film on the flask wall.

-

Continue to apply the vacuum for at least 1-2 hours (or overnight) to remove any residual solvent.

-

-

Hydration:

-

Warm the hydration buffer to the same temperature as the water bath.

-

Add the warm buffer to the flask containing the lipid film. The final lipid concentration is typically between 10-20 mg/mL.

-

Agitate the flask gently (e.g., by hand or on a low-speed vortex) for 1-2 hours. This process swells the lipid sheets, which then detach and form multilamellar vesicles (MLVs).

-

-

Vesicle Sizing by Extrusion:

-

Assemble the lipid extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions. Heat the extruder block to maintain the temperature above the lipid phase transition temperature.

-

Draw the MLV suspension into a syringe and connect it to one side of the extruder. Connect an empty syringe to the other side.

-

Gently push the suspension through the membrane from the full syringe to the empty one. This is one pass.

-

Repeat this process for an odd number of passes (typically 11-21 times) to ensure the entire sample passes through the membrane a final time.

-

The resulting solution contains unilamellar vesicles with a diameter close to the pore size of the membrane used.

-

Application Note: Utilizing 16:0 PE MCC for Advanced Studies of Membrane Protein Dynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the dynamic behavior of membrane proteins is crucial for elucidating their functions in cellular signaling, transport, and catalysis. These dynamics, including lateral diffusion, oligomerization, and conformational changes, are fundamental to drug discovery and development. 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide] (16:0 PE MCC) is a versatile phospholipid probe designed for the stable and specific labeling of membrane proteins. Its 16-carbon palmitoyl chains anchor it firmly within the lipid bilayer, while the maleimide group allows for covalent attachment to cysteine residues engineered into the protein of interest. This application note provides detailed protocols for using this compound to study membrane protein dynamics via Fluorescence Recovery After Photobleaching (FRAP), Single-Particle Tracking (SPT), and Förster Resonance Energy Transfer (FRET).

Principle of this compound in Studying Membrane Protein Dynamics

The core principle involves a two-step process. First, the membrane protein of interest, engineered to have a single surface-accessible cysteine residue, is reconstituted into a model membrane system such as a liposome or nanodisc. Subsequently, a fluorescent dye-labeled this compound is introduced. The maleimide group on the PE headgroup reacts specifically with the thiol group of the cysteine, forming a stable thioether bond. This covalently attaches the fluorescent lipid probe to the protein. The dynamics of the labeled protein can then be monitored using various fluorescence microscopy techniques.

Data Presentation

The following tables summarize typical quantitative data obtained from FRAP and SPT experiments to characterize membrane protein dynamics.

Table 1: Quantitative Data from FRAP Analysis of a Labeled Membrane Protein

| Parameter | Value | Description |

| Diffusion Coefficient (D) | 0.1 - 2.5 µm²/s | A measure of the speed at which labeled proteins move laterally within the membrane. |

| Mobile Fraction (Mf) | 60 - 95% | The percentage of the labeled protein population that is free to move within the observation area. |

| Half-maximal Recovery Time (t½) | 5 - 50 seconds | The time it takes for the fluorescence in the bleached region to recover to half of its final intensity. |

Table 2: Quantitative Data from SPT Analysis of a Labeled Membrane Protein

| Parameter | Value | Description |

| Mean Squared Displacement (MSD) | Varies with time lag | Provides information on the mode of diffusion (e.g., free, confined, or anomalous). |

| Instantaneous Diffusion Coefficient | 0.05 - 1.5 µm²/s | The diffusion coefficient calculated over short time intervals of a trajectory. |

| Confinement Domain Size | 50 - 300 nm | The approximate size of membrane domains in which the protein's diffusion is restricted. |

Experimental Protocols

Protocol 1: Labeling of a Cysteine-Containing Membrane Protein with Fluorescent this compound

This protocol outlines the covalent labeling of a purified membrane protein reconstituted in liposomes.

Materials:

-

Purified membrane protein with a single accessible cysteine residue.

-

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DOPC) or other desired lipids.

-

Fluorescently labeled this compound (e.g., with Atto 647N).

-

Buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4), degassed.

-

TCEP (tris(2-carboxyethyl)phosphine).

-

Size-exclusion chromatography column (e.g., Sephadex G-50).

-

Bio-Beads SM-2 for detergent removal.

Methodology:

-

Proteoliposome Reconstitution:

-

Prepare a lipid mixture of DOPC and fluorescent this compound at a molar ratio of 99.5:0.5 in a glass vial.

-

Dry the lipids under a stream of nitrogen gas to form a thin film. Further dry under vacuum for at least 1 hour.

-

Hydrate the lipid film with buffer to a final lipid concentration of 5 mg/mL, creating multilamellar vesicles (MLVs).

-

Solubilize the MLVs and the purified membrane protein separately with a mild detergent (e.g., n-Dodecyl β-D-maltoside, DDM).

-

Mix the solubilized lipids and protein at a desired lipid-to-protein molar ratio (e.g., 100:1).

-

Remove the detergent by dialysis or with Bio-Beads to allow the formation of proteoliposomes.

-

-

Cysteine Reduction and Maleimide Labeling:

-

To the proteoliposome solution, add TCEP to a final concentration of 1 mM to reduce any disulfide bonds on the protein's cysteine. Incubate for 30 minutes at room temperature.

-

Add the fluorescently labeled this compound to the proteoliposome solution at a 10-fold molar excess relative to the protein.

-

Incubate the reaction mixture overnight at 4°C with gentle agitation, protected from light.

-

-

Purification of Labeled Proteoliposomes:

-

Separate the labeled proteoliposomes from unreacted this compound using a size-exclusion chromatography column equilibrated with the desired buffer.

-

Collect the fractions containing the proteoliposomes, identified by the fluorescence of the labeled protein.

-

Troubleshooting & Optimization

Technical Support Center: Peptide Conjugation to 16:0 PE MCC

Welcome to the technical support center for peptide conjugation to 16:0 PE MCC (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide]). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving conjugation efficiency and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating a thiol-containing peptide to this compound?

A1: The optimal pH range for the maleimide-thiol conjugation reaction is between 6.5 and 7.5. Within this range, the thiol group is sufficiently reactive, while the hydrolysis of the maleimide group is minimized. At a pH of 7.0, the reaction of maleimides with thiols is about 1,000 times faster than with amines, ensuring specific conjugation.

Q2: What molar ratio of this compound to peptide should I use?

A2: A common starting point is a 10 to 20-fold molar excess of the maleimide-containing lipid (this compound) to the thiol-containing peptide. However, the optimal ratio can depend on the specific characteristics of the peptide, such as its size and the accessibility of the thiol group. For smaller peptides, a lower molar excess, such as 2:1, has been shown to be effective, while larger molecules may require a higher ratio, like 5:1, to achieve optimal results. It is recommended to perform small-scale optimization experiments with varying molar ratios to determine the ideal conditions for your specific peptide.

Q3: My peptide has disulfide bonds. Do I need to reduce them before conjugation?

A3: Yes, it is crucial to reduce any disulfide bonds within your peptide before attempting conjugation. Maleimides react with free sulfhydryl (-SH) groups, not with disulfide bonds (S-S). Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent because it is effective over a broad pH range and typically does not need to be removed before starting the conjugation reaction.

Q4: How should I store my this compound and thiol-containing peptide?

A4: this compound, being a saturated lipid, is relatively stable as a powder and should be stored in a glass container with a teflon closure at -20°C or below. Before use, allow the container to reach room temperature before opening to prevent condensation. If the this compound is in an organic solvent, it should be stored in a glass container under an inert gas like argon or nitrogen at -20°C. Thiol-containing peptides are prone to oxidation, leading to the formation of disulfide bonds. They should be stored lyophilized at -20°C or -80°C and dissolved in a degassed buffer immediately before use.

Q5: How can I confirm that the conjugation was successful?

A5: Several methods can be used to confirm successful conjugation. Techniques like SDS-PAGE will show a shift in the molecular weight of the peptide after conjugation. Chromatographic methods such as HPLC can be used to separate the conjugated product from the unreacted peptide and lipid. Mass spectrometry (e.g., MALDI-TOF or ESI-MS) can be used to determine the exact mass of the conjugate, confirming the addition of the peptide to the lipid.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the conjugation of your peptide to this compound.

Problem: Low or No Conjugation Efficiency

Possible Cause 1: Inactive Maleimide Group

-

Reason: The maleimide group on the this compound is susceptible to hydrolysis, especially at pH values above 7.5, which renders it inactive. Storage conditions can also affect its reactivity; for instance, storing maleimide-functionalized nanoparticles at 20°C for a week can lead to a nearly 40% loss in reactivity, whereas storage at 4°C results in only about a 10% decrease.

-

Solution:

-

Prepare fresh solutions of this compound in an anhydrous solvent like DMSO or DMF and add it to the reaction buffer right before starting the conjugation.

-

Ensure the reaction pH is maintained between 6.5 and 7.5.

-

Store this compound under the recommended conditions (-20°C, protected from moisture).

-

Possible Cause 2: Oxidized Thiol Group on Peptide

-

Reason: The free thiol (-SH) group on your peptide can oxidize to form a disulfide bond (S-S), which is unreactive with maleimide. This can be catalyzed by the presence of divalent metals or dissolved oxygen.

-

Solution:

-

If your peptide contains disulfide bonds, reduce them using a reagent like TCEP prior to conjugation.

-

Degas all buffers to remove dissolved oxygen.

-

Work with fresh peptide solutions.

-

Possible Cause 3: Suboptimal Reaction Conditions

-

Reason: Incorrect pH, molar ratio of reactants, or reaction time can all lead to poor conjugation efficiency.

-

Solution:

-

pH: Ensure the reaction buffer is between pH 6.5 and 7.5.

-

Molar Ratio: Optimize the molar ratio of this compound to peptide. Start with a 10-20 fold excess of the lipid.

-

Reaction Time: Typical reaction times are 2 hours at room temperature or overnight at 4°C. You may need to optimize this for your specific peptide.

-

Possible Cause 4: Peptide Solubility Issues

-

Reason: If your peptide is not fully soluble in the reaction buffer, the conjugation efficiency will be reduced.

-

Solution:

-

Ensure your peptide is completely dissolved before initiating the reaction.

-

If solubility in aqueous buffers is an issue, consider using a co-solvent like DMF. However, be mindful that the choice of solvent can impact the reaction.

-

Quantitative Data Summary

The following tables summarize key quantitative data related to factors affecting maleimide-thiol conjugation efficiency.

Table 1: Effect of Storage Temperature on Maleimide Reactivity

| Storage Temperature (°C) | Storage Duration | Approximate Decrease in Maleimide Reactivity |

| 4 | 7 days | ~10% |

| 20 | 7 days | ~40% |

Data adapted from studies on maleimide-functionalized nanoparticles.

Table 2: Optimal Molar Ratios for Different Molecules

| Molecule Type | Example | Optimal Maleimide:Thiol Molar Ratio | Resulting Conjugation Efficiency |

| Small Peptide | cRGDfK | 2:1 | 84 ± 4% |

| Nanobody | 11A4 | 5:1 | 58 ± 12% |

Data from a study on conjugation to PLGA nanoparticles.

Experimental Protocols

Protocol 1: Reduction of Peptide Disulfide Bonds

-

Dissolve the Peptide: Dissolve your thiol-containing peptide in a degassed reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2).

-

Add Reducing Agent: Add a 10-fold molar excess of TCEP solution to the peptide solution.

-

Incubate: Incubate the mixture at 37°C for 60-90 minutes.

-

Proceed to Conjugation: The reduced peptide is now ready for immediate use in the conjugation reaction. TCEP generally does not need to be removed.

Protocol 2: Peptide Conjugation to this compound

-

Prepare this compound Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Initiate Reaction: Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the reduced peptide solution from Protocol 1.

-

Incubate: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Gentle mixing during this time can be beneficial.

-

Quench the Reaction (Optional): To stop the reaction and consume any excess maleimide, you can add a small molecule thiol like cysteine or 2-mercaptoethanol.

-

Purification: Remove unreacted peptide and this compound using a suitable method such as size-exclusion chromatography (e.g., a desalting column) or dialysis.

Visualizations

Technical Support Center: 16:0 PE MCC Functionalized Liposomes

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with 16:0 PE MCC (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide]) functionalized liposomes.

Troubleshooting Guides & FAQs

This section addresses common challenges in a question-and-answer format, providing insights into potential causes and actionable solutions.

My this compound functionalized liposomes are aggregating. What are the possible causes and solutions?

Aggregation, observed as an increase in particle size and polydispersity index (PDI), is a common stability issue. The primary causes and their respective solutions are outlined below:

-

Low Surface Charge: Insufficient electrostatic repulsion between liposomes can lead to aggregation.

-

Solution: Assess the zeta potential of your liposomes. A value close to neutral (0 mV) suggests a higher tendency for aggregation. Consider incorporating a charged lipid (e.g., a negatively charged phospholipid) into your formulation to increase surface charge and enhance electrostatic repulsion.[1]

-

-

High Ionic Strength of the Buffer: High salt concentrations can shield the surface charge of the liposomes, diminishing the electrostatic repulsion and promoting aggregation.[2]

-

Solution: If possible, reduce the salt concentration of your buffer. For instance, using a 10 mM HEPES buffer with 150 mM NaCl is a common practice to maintain physiological osmolarity while minimizing charge screening effects.[3]

-

-

Suboptimal pH: The pH of the formulation can influence the surface charge and stability of the liposomes.

-

Solution: Ensure the pH of your buffer is optimized for your specific lipid composition and any encapsulated cargo. For many formulations, a pH range of 6.5-7.4 is ideal.[4]

-

-

Improper Storage Conditions: Temperature fluctuations, especially freeze-thaw cycles, can disrupt the liposome structure and lead to aggregation.

-

Solution: Store liposome suspensions at 4°C. Avoid freezing, as the formation of ice crystals can damage the liposomal membrane.[2]

-

Why is the maleimide-thiol conjugation efficiency low?

Low conjugation efficiency can be frustrating. Here are the common culprits and how to address them:

-

Hydrolysis of the Maleimide Group: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5, rendering it inactive for conjugation with thiol groups.[5][6] The hydrolysis product, a maleamic acid derivative, cannot participate in the desired reaction.[5]

-

Oxidation of Thiol Groups: The thiol groups on your peptide or protein can oxidize to form disulfide bonds, which are unreactive with maleimides.

-

Solution: If your biomolecule contains disulfide bonds, they must be reduced prior to conjugation using a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[7] If using DTT, it must be removed before adding the maleimide-containing liposomes, as it will compete for the maleimide groups.[7] TCEP does not need to be removed.[7]

-

-

Incorrect Stoichiometry: The molar ratio of maleimide to thiol is crucial for efficient conjugation.

-